2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL
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Overview
Description
2-(1H-1,3-Benzodiazol-5-yl)propan-2-ol is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . This compound features a benzodiazole ring, which is a fused bicyclic structure consisting of a benzene ring and an imidazole ring. Benzodiazole derivatives are known for their diverse biological activities and are used in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-5-yl)propan-2-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-nitro-1H-benzimidazole with a suitable alkylating agent, followed by reduction of the nitro group to an amine and subsequent functionalization to introduce the hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-Benzodiazol-5-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of various substituted benzodiazole derivatives.
Scientific Research Applications
2-(1H-1,3-Benzodiazol-5-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-Benzodiazol-2-yl)propan-2-ol: Similar structure but with the hydroxyl group at a different position.
3-(1H-1,3-Benzodiazol-5-yl)propan-1-ol: Similar structure but with a different alkyl chain length and position of the hydroxyl group.
Uniqueness
2-(1H-1,3-Benzodiazol-5-yl)propan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the hydroxyl group and the benzodiazole ring can significantly impact its interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(3H-benzimidazol-5-yl)propan-2-ol |
InChI |
InChI=1S/C10H12N2O/c1-10(2,13)7-3-4-8-9(5-7)12-6-11-8/h3-6,13H,1-2H3,(H,11,12) |
InChI Key |
YIVNFWJIUITCPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)N=CN2)O |
Origin of Product |
United States |
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